molecular formula C12H15NO8 B015952 4-Nitrophenyl a-D-mannopyranoside CAS No. 10357-27-4

4-Nitrophenyl a-D-mannopyranoside

Cat. No. B015952
CAS RN: 10357-27-4
M. Wt: 301.25 g/mol
InChI Key: IFBHRQDFSNCLOZ-GCHJQGSQSA-N
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Description

4-Nitrophenyl α-D-mannopyranoside is a chromogenic substrate for α-mannosidase . It is used in various biological samples through a colorimetric assay . It is also used for crystal structure studies of the complexes of concanavalin A and binding studies with concanavalin A .


Molecular Structure Analysis

The molecular formula of 4-Nitrophenyl a-D-mannopyranoside is C12H15NO8 . Its average mass is 301.249 Da and its monoisotopic mass is 301.079773 Da .


Chemical Reactions Analysis

4-Nitrophenyl α-D-mannopyranoside is a substrate for α-mannosidase . Upon cleavage, it yields an absorbent solution .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Nitrophenyl a-D-mannopyranoside include a density of 1.6±0.1 g/cm3, a boiling point of 582.2±50.0 °C at 760 mmHg, and a flash point of 305.9±30.1 °C . It is soluble in DMF at 50 mg/mL .

Scientific Research Applications

Substrate for α-Mannosidase

4-Nitrophenyl α-D-mannopyranoside is a chromogenic substrate for α-mannosidase . It has been used in hydrolase activity assays . When α-mannosidase acts on this compound, it produces a colored product that can be easily detected, making it useful for studying the activity of this enzyme.

Detection of β-Mannosidase Activity

This compound can also serve as a substrate for β-mannosidase activity detection in biological samples . This helps in maintaining optimal health and understanding the role of β-mannosidase in various biological processes.

Analysis of Glycosidase Action Mechanism

4-Nitrophenyl β-D-mannopyranoside has been used as a substrate to analyze the action mechanism of Pyrococcus furiosus thermostable glycosidase (PFTG) and kinetic parameters by isothermal titration calorimetry (ITC) . This helps in understanding the enzymatic action of glycosidases.

Substrate for GH1-Glucosidase

This compound has been used as a substrate for GH1-glucosidase (EaBgl1A) enzyme . This allows researchers to study the activity and function of this enzyme.

Study of Hydrolysis Mechanisms

The compound has been used in studies of hydrolysis mechanisms . Specifically, it has been used to study the transition state structure for the hydroxide-promoted hydrolysis of 4-nitrophenyl α-D-mannopyranoside .

Screening of Cucumber Enzymes

4-Nitrophenyl β-D-mannopyranoside has been used as a substrate for screening cucumber enzymes . This helps in understanding the enzymatic activities in cucumbers and can be useful in agricultural research.

Safety And Hazards

While specific safety and hazard information for 4-Nitrophenyl a-D-mannopyranoside was not found, general precautions should be taken while handling it, such as avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Future Directions

The future directions of 4-Nitrophenyl a-D-mannopyranoside could involve its continued use in research and development areas, particularly in the study of glycoproteins structural details .

properties

IUPAC Name

(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-3-1-6(2-4-7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9-,10+,11+,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFBHRQDFSNCLOZ-GCHJQGSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601299735
Record name p-Nitrophenyl α-D-mannopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601299735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrophenyl a-D-mannopyranoside

CAS RN

10357-27-4
Record name p-Nitrophenyl α-D-mannopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10357-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Nitrophenyl α-D-mannopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601299735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-nitrophenyl α-D-mannopyranoside
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.693
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A colorimetric pNPG (p-nitrophenyl-β-D-glucopyranoside)-based assay was used for measuring β-glucosidase activity. In a total volume of 100 μL, 20 μL clear media supernatant containing β-glucosidase enzyme was added to 4 mM pNPG (Sigma-Aldrich, Inc. St. Louis, Mo.) solution in 50 mM sodium phosphate buffer at pH6.5. The reactions were incubated at pH 6.5, 45° C. for 1 hour. The reaction mixture was quenched with 100 μL of 1M sodium carbonate pH 11 solution. The absorbance of the solution was measured at 405 nm to determine the conversion of pNPG to p-nitrophenol. The release of p-nitrophenol (ε=17,700 M-1 cm-1) was measured at 405 nm to calculate β-glucosidase activity. Detectable β-glucosidase activity was observed under high throughput screening conditions (pH 7, 50° C.).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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